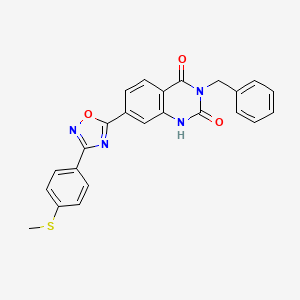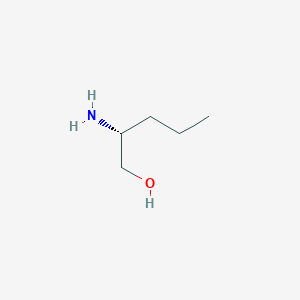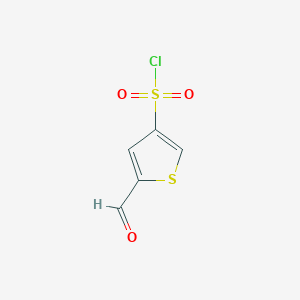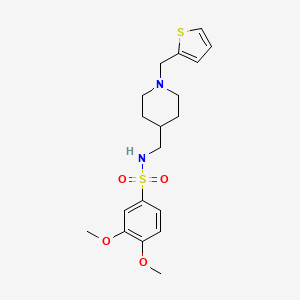
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, also known as HMA-1, is a synthetic compound that belongs to the indolinone family. It has been studied for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Angiotensin Converting Enzyme Inhibition and Antihypertensive Agents : A related compound, 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, has been synthesized and found effective in inhibiting angiotensin converting enzyme (ACE) and reducing blood pressure in hypertensive rats. This suggests potential use in hypertension treatment (Kim et al., 1983).
Cholinesterase Inhibition and Antioxidant Activity in Alzheimer's Disease : Carbamate derivatives of indolines, which are structurally similar, have shown both cholinesterase inhibitory activities and antioxidant properties. These findings are significant for Alzheimer's disease treatment (Yanovsky et al., 2012).
Antibacterial and Antifungal Activity : Isatin derivatives, similar in structure, have been synthesized and shown to have activities against various bacterial strains like Eschericia coli and fungal strains like Aspergillus niger. This indicates potential in developing antibacterial and antifungal agents (Bargavi et al., 2021).
Anticancer Agents : N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, structurally related, have been evaluated for anticancer potential. Some compounds exhibited notable cytotoxicity against human tumor cell lines, suggesting their use in cancer drug development (Penthala et al., 2010).
Antioxidant and Antimicrobial Potential : The synthesis of 3-substituted-3-hydroxyindolin-2-ones has been catalyzed by potassium carbonate, revealing significant antioxidant, antibacterial, and antifungal properties. This opens avenues for the development of synthetic agents with these activities (Dandia et al., 2013).
Propiedades
IUPAC Name |
3-hydroxy-7-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-6-4-8-17(12-14)26-11-10-22-19-15(2)7-5-9-18(19)21(25,20(22)24)13-16(3)23/h4-9,12,25H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKMXOWJITZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)



![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)


![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)



![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)